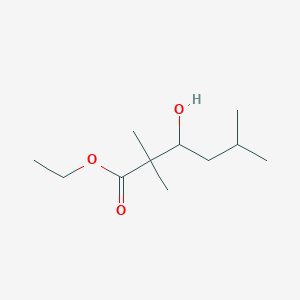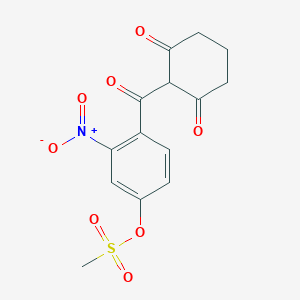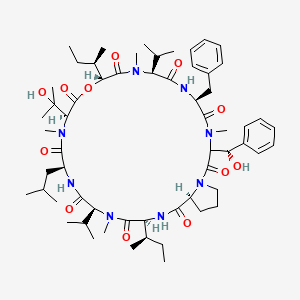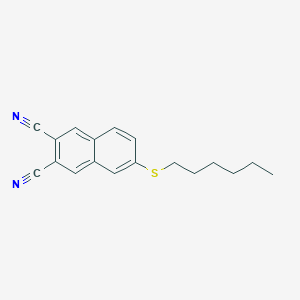
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate is an organic compound with the molecular formula C11H22O3 It is an ester, characterized by the presence of a hydroxyl group and a trimethyl-substituted hexanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,2,5-trimethylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,5-trimethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2,5-trimethylhexanol.
Substitution: Formation of ethyl 3-amino-2,2,5-trimethylhexanoate.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Lacks the trimethyl substitution, resulting in different physical and chemical properties.
Ethyl 3-hydroxy-2,2-dimethylhexanoate: Contains fewer methyl groups, affecting its steric and electronic characteristics.
Ethyl 3-hydroxy-2,2,5-trimethylpentanoate: Has a shorter carbon chain, influencing its reactivity and applications.
Propriétés
| 127073-63-6 | |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2,2,5-trimethylhexanoate |
InChI |
InChI=1S/C11H22O3/c1-6-14-10(13)11(4,5)9(12)7-8(2)3/h8-9,12H,6-7H2,1-5H3 |
Clé InChI |
RRGNAZLRCFHQKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)


![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)





